molecular formula C16H13ClF2N2O3 B12746593 Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide CAS No. 128175-00-8

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide

Cat. No.: B12746593
CAS No.: 128175-00-8
M. Wt: 354.73 g/mol
InChI Key: OSDYAZPXKVIWMR-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, a hydroxy group, and a chloroacetyl hydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenylacetic acid: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The 4-fluorophenylacetic acid is then hydroxylated using a suitable oxidizing agent like potassium permanganate to introduce the hydroxy group.

    Chloroacetylation: The hydroxylated product is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form the chloroacetyl derivative.

    Hydrazide Formation: Finally, the chloroacetyl derivative is treated with hydrazine hydrate to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amide derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide derivatives.

Scientific Research Applications

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-: Lacks the chloroacetyl hydrazide moiety.

    Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(acetyl)hydrazide: Contains an acetyl group instead of a chloroacetyl group.

Uniqueness

The presence of both the chloroacetyl and hydrazide groups in Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

CAS No.

128175-00-8

Molecular Formula

C16H13ClF2N2O3

Molecular Weight

354.73 g/mol

IUPAC Name

N'-(2-chloroacetyl)-2,2-bis(4-fluorophenyl)-2-hydroxyacetohydrazide

InChI

InChI=1S/C16H13ClF2N2O3/c17-9-14(22)20-21-15(23)16(24,10-1-5-12(18)6-2-10)11-3-7-13(19)8-4-11/h1-8,24H,9H2,(H,20,22)(H,21,23)

InChI Key

OSDYAZPXKVIWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NNC(=O)CCl)O)F

Origin of Product

United States

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